Ceric methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ceric methanesulfonate, also known as Cerium (III) methanesulfonate, is a white salt usually found as the dihydrate with the formula Ce (CH3SO3)3·2H2O . It precipitates from the neutralization of cerium (III) carbonate with methanesulfonic acid .

Synthesis Analysis

Ceric methanesulfonate has been used in the mediated electrochemical synthesis of aromatic aldehydes, ketones, and quinones . This process was first reported by Robert P. Kreh, Robert M. Spotnitz, and Joseph T. Lundquist in 1989 .Molecular Structure Analysis

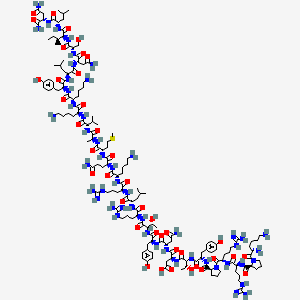

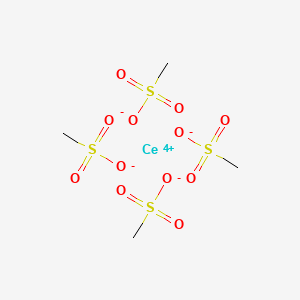

The crystals of ceric methanesulfonate have a monoclinic polymeric structure where each methanesulfonate ion forms bonds with two cerium atoms, which present a coordination number of 8 . The anhydrous salt is formed by water loss at 120 °C .Chemical Reactions Analysis

Ceric methanesulfonate in solution is used as a precursor of electrogenerated cerium (IV), which is a strong oxidant and whose salts can be used in organic synthesis . The redox behavior of Ce4+/Ce3+ mediators commonly used in indirect oxidation of organic compounds were evaluated in methane sulfonic acid .Physical And Chemical Properties Analysis

Ceric methanesulfonate is a white crystalline solid . It is insoluble in water . The molar mass of ceric methanesulfonate is 461.46 g/mol .Scientific Research Applications

In Electrochemical Applications : Ceric methanesulfonate has been studied for its electrochemical behavior, particularly in redox reactions. It is efficient in oxidizing different aromatic compounds over a wide temperature range and exhibits stability in various acidic conditions. This makes it a valuable component in indirect oxidation processes of organic compounds (Devadoss, Noel, Jayaraman, & Ahmed Basha, 2003). Additionally, cerium redox couples involving ceric methanesulfonate have been investigated for their use in aqueous flow batteries, highlighting its potential in energy storage technologies (Leung, Léon, Low, & Walsh, 2011).

In Organic Synthesis : Ceric methanesulfonate is an effective oxidizing agent in organic synthesis, particularly for synthesizing aromatic aldehydes, ketones, and quinones. Its high efficiency and selectivity make it a valuable catalyst in pharmaceutical intermediate synthesis (Wang Shi-zhi, 2011). It has also been used for the oxidation of organic compounds such as o-nitrotoluene into various products under different conditions (Lozar & Savall, 1995).

In Methanesulfonic Acid Production : Research has been conducted on the direct sulfonation of methane to methanesulfonic acid using ceric methanesulfonate as a catalyst, emphasizing its role in chemical production processes (Shaabani & Ghadari, 2010).

In Material Science : Ceric methanesulfonate has been explored in the synthesis of non-toxic plasticizers, such as tri-n-butyl citrate, showcasing its applicability in materials chemistry (Lu Hao-jie, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Ceric methanesulfonate in solution is used as a precursor of electrogenerated cerium (IV), which is a strong oxidant and whose salts can be used in organic synthesis . The same principle of Ce (IV) electrogeneration is the fundamental reaction in the positive half-cell of the zinc–cerium battery . This suggests potential future applications in energy storage and conversion.

properties

IUPAC Name |

cerium(4+);methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CH4O3S.Ce/c4*1-5(2,3)4;/h4*1H3,(H,2,3,4);/q;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJXWXWQXACJEA-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ce+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12CeO12S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ceric methanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.